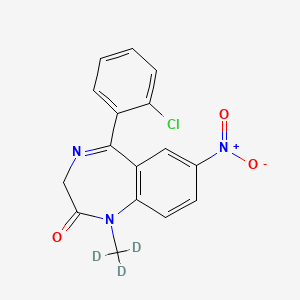

Methyl Clonazepam-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl Clonazepam-d3 is a deuterated analog of Methyl Clonazepam, a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. This compound is primarily used in scientific research, particularly in pharmacokinetic studies, due to its stable isotopic labeling which allows for precise tracking in biological systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl Clonazepam-d3 involves the introduction of deuterium atoms into the molecular structure of Methyl Clonazepam. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to facilitate the hydrogen-deuterium exchange. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl Clonazepam-d3, like other benzodiazepines, undergoes various chemical reactions, including:

Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, often using reducing agents like lithium aluminum hydride.

Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can yield a wide range of derivatives depending on the substituent introduced .

Applications De Recherche Scientifique

Methyl Clonazepam-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Pharmacokinetic Studies: Used to track the absorption, distribution, metabolism, and excretion of drugs in biological systems.

Metabolite Identification: Helps in identifying and quantifying metabolites in drug metabolism studies.

Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantification of compounds

Mécanisme D'action

Methyl Clonazepam-d3, like its non-deuterated counterpart, acts as a positive allosteric modulator of gamma-aminobutyric acid (GABA) receptors. By enhancing the effect of GABA, an inhibitory neurotransmitter, it increases the frequency of chloride channel opening, leading to neuronal hyperpolarization and decreased neuronal excitability. This mechanism produces calming effects on the brain, reducing anxiety, muscle spasms, and seizures .

Comparaison Avec Des Composés Similaires

Similar Compounds

Meclonazepam: A methylated analog of Clonazepam with similar pharmacological properties.

Diclazepam: A benzodiazepine derivative with anxiolytic and sedative effects.

Cloniprazepam: Another benzodiazepine with similar structure and effects

Uniqueness

Methyl Clonazepam-d3 is unique due to its deuterium labeling, which provides several advantages in research applications. The presence of deuterium atoms makes it more stable and allows for precise tracking in biological systems, making it an invaluable tool in pharmacokinetic and metabolic studies .

Activité Biologique

Methyl Clonazepam-d3 is a deuterated derivative of clonazepam, a well-known benzodiazepine used primarily for its anxiolytic, anticonvulsant, and muscle relaxant properties. The biological activity of this compound is of significant interest in pharmacological and toxicological research due to its potential therapeutic applications and implications in drug interactions. This article aims to explore the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

This compound has a similar chemical structure to clonazepam but includes deuterium atoms, which can influence its metabolic pathways and pharmacokinetics. The molecular formula for this compound is C15D3ClN3O3, with a molecular weight of approximately 307.8 g/mol. The presence of deuterium can enhance the stability of the compound and alter its interaction with biological systems.

This compound exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). By enhancing GABAergic activity, it promotes sedation, anxiolysis, and anticonvulsant effects. This mechanism is crucial for its therapeutic applications in managing anxiety disorders, epilepsy, and sleep disturbances.

Pharmacokinetics

The pharmacokinetic profile of this compound shows similarities to that of clonazepam but may exhibit differences due to deuteration. Studies indicate that deuterated compounds often have altered metabolic rates, leading to prolonged half-lives and enhanced bioavailability. For instance, research on other deuterated benzodiazepines suggests a potential reduction in hepatic metabolism, which could result in more consistent plasma levels over time.

| Parameter | Methyl Clonazepam | This compound |

|---|---|---|

| Half-life | 30-40 hours | Potentially longer |

| Bioavailability | ~90% | Potentially higher |

| Metabolism | Hepatic (CYP450) | Altered due to deuteration |

Efficacy in Clinical Studies

Clinical studies have demonstrated the efficacy of clonazepam in various conditions such as REM Sleep Behavior Disorder (RBD) and anxiety disorders. A meta-analysis indicated that clonazepam treatment resulted in a significant reduction in symptoms for approximately 66% of patients with RBD . Although specific data on this compound is limited, it can be inferred that its efficacy may parallel that of clonazepam given their structural similarities.

Case Studies

- Case Study on RBD : A cohort study involving 36 patients diagnosed with RBD treated with clonazepam showed that 58% developed moderate to severe side effects . This highlights the importance of monitoring adverse effects when considering this compound as an alternative treatment option.

- Anxiety Disorders : In a clinical setting, patients treated with benzodiazepines like clonazepam reported subjective improvements in anxiety symptoms. A review indicated that combining clonazepam with other agents like melatonin improved outcomes for some patients .

Safety Profile

The safety profile of this compound is expected to be similar to that of clonazepam; however, further studies are needed to confirm this. Common side effects associated with benzodiazepines include sedation, dizziness, and cognitive impairment. Monitoring for potential dependency and withdrawal symptoms is crucial during treatment.

Propriétés

Formule moléculaire |

C16H12ClN3O3 |

|---|---|

Poids moléculaire |

332.75 g/mol |

Nom IUPAC |

5-(2-chlorophenyl)-7-nitro-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C16H12ClN3O3/c1-19-14-7-6-10(20(22)23)8-12(14)16(18-9-15(19)21)11-4-2-3-5-13(11)17/h2-8H,9H2,1H3/i1D3 |

Clé InChI |

AZVBJJDUDXZLTM-FIBGUPNXSA-N |

SMILES isomérique |

[2H]C([2H])([2H])N1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3Cl |

SMILES canonique |

CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.